![molecular formula C19H17N5O4S B2876966 N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868225-92-7](/img/structure/B2876966.png)
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse scientific studies.
Property | Value |
---|---|
Molecular Formula | C19H17N5O4S |
Molecular Weight | 411.4 g/mol |
CAS Number | 868225-92-7 |
The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it may interact with various protein kinases, which play crucial roles in signal transduction pathways that regulate cell proliferation and survival. Notably, studies have shown that derivatives of this compound can inhibit protein kinase B (AKT) and ABL tyrosine kinase, suggesting a mechanism that could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
Several studies have investigated the anticancer potential of compound 1 and its derivatives:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. For instance, derivatives exhibited IC₅₀ values as low as 0.06 µM against selected cancer types .
- Mechanistic Insights : The compound's ability to inhibit angiogenesis was also highlighted in studies where it demonstrated competitive antiangiogenic activity compared to established agents like Pazopanib . This suggests that compound 1 not only targets cancer cells directly but also affects the tumor microenvironment by inhibiting blood vessel formation.
- Case Studies : In a study involving the synthesis and biological evaluation of related compounds, several derivatives showed promising results in inhibiting cell growth in vitro, indicating that structural modifications could enhance their anticancer efficacy .
Antimicrobial Activity
Beyond its anticancer properties, compound 1 has been evaluated for antimicrobial activity:
- Antibacterial Effects : Research utilizing PASS (Prediction of Activity Spectra for Substances) software predicted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve the inhibition of key bacterial enzymes .
- Fungal Inhibition : The compound also showed potential antifungal properties against various fungal species, with studies indicating effective inhibition at certain concentrations .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Observations |
---|---|
Anticancer | Significant cytotoxicity against multiple cancer cell lines; inhibition of AKT and ABL kinases; antiangiogenic properties. |
Antimicrobial | Predicted antibacterial activity against various bacteria; antifungal effects observed in laboratory settings. |
科学研究应用
Anticancer Activity
- Cytotoxicity Assays: In vitro assays have demonstrated cytotoxic effects against cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. Derivatives of the compound exhibited IC₅₀ values as low as 0.06 µM against selected cancer types.
- Mechanistic Insights: Studies have shown that the compound inhibits angiogenesis, demonstrating competitive antiangiogenic activity compared to agents like Pazopanib. This suggests that the compound can target cancer cells directly and affect the tumor microenvironment by inhibiting blood vessel formation. Derivatives of this compound can inhibit protein kinase B (AKT) and ABL tyrosine kinase, suggesting a mechanism that could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Studies: Synthesis and biological evaluation of related compounds have shown promising results in inhibiting cell growth in vitro, indicating that structural modifications could enhance their anticancer efficacy.
Antimicrobial Activity
- Antibacterial Effects: Research using PASS (Prediction of Activity Spectra for Substances) software predicted antibacterial activity against Gram-positive and Gram-negative bacteria, potentially by inhibiting key bacterial enzymes.
- Fungal Inhibition: The compound also showed potential antifungal properties against various fungal species, with studies indicating effective inhibition at certain concentrations.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Significant cytotoxicity against multiple cancer cell lines; inhibition of AKT and ABL kinases; antiangiogenic properties. |
Antimicrobial | Predicted antibacterial activity against various bacteria; antifungal effects observed in laboratory settings. |
Physicochemical properties
Relevant information includes:
属性
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c20-16-15(21-17(26)13-6-3-9-28-13)18(27)23-19(22-16)29-10-14(25)24-8-7-11-4-1-2-5-12(11)24/h1-6,9H,7-8,10H2,(H,21,26)(H3,20,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBLWFJISKGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。